31-Fold Enantiomeric Potency Differential in Human MAO-A Inhibition: (R)-Salsolidine vs. (S)-Salsolidine
(R)-Salsolidine inhibits human placental MAO-A with a Ki of 6.0 µM. In the same study system, the S-enantiomer yields a Ki of 186 µM, representing a 31-fold potency differential favoring the R-form. The inhibition is competitive and stereoselective for MAO-A over MAO-B. For procurement, ordering the racemate effectively delivers a product with approximately half the target-specific activity, as the S-enantiomer contributes negligible MAO-A inhibition.
| Evidence Dimension | MAO-A inhibition constant (Ki, competitive) |
|---|---|
| Target Compound Data | (R)-Salsolidine Ki = 6.0 µM |
| Comparator Or Baseline | (S)-Salsolidine Ki = 186 µM |
| Quantified Difference | 31-fold greater potency for the R-enantiomer |
| Conditions | Human placental MAO-A, competitive inhibition assay (Bembenek et al., 1990); vendor-formulated (R)- and (S)-salsolidine tested in parallel |
Why This Matters
Procuring the incorrect enantiomer or racemate results in a 31-fold loss of primary target engagement, directly invalidating concentration-response relationships in any MAO-A-dependent experimental system.
- [1] Bembenek, M.E., Abell, C.W., Chrisey, L.A., Rozwadowska, M.D., Gessner, W. & Brossi, A. (1990). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. Journal of Medicinal Chemistry, 33(1), 147-152. DOI: 10.1021/jm00163a025. PMID: 2296014. View Source
